molecular formula C8H5F3N2 B1437181 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190315-94-6

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1437181
CAS No.: 1190315-94-6
M. Wt: 186.13 g/mol
InChI Key: CEHDABSKCYWHHY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a trifluoromethyl group at the 5-position

Scientific Research Applications

5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .

Biochemical Pathways

It is known that tfmp derivatives have been used in the protection of crops from pests . The synthesis of these compounds often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .

Pharmacokinetics

It is known that the presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Result of Action

It is known that tfmp derivatives are used in the protection of crops from pests . The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

It is known that tfmp derivatives are used in the protection of crops from pests . The use of these compounds should be handled in a well-ventilated place, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Safety and Hazards

Users should ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Biochemical Analysis

Biochemical Properties

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The nature of these interactions is often characterized by strong binding affinities due to the presence of the trifluoromethyl group, which enhances the compound’s lipophilicity and electronic properties .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic processes, leading to alterations in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are facilitated by the unique structural features of this compound, which allow it to form stable complexes with its targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with sustained alterations in cellular processes, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the need for careful consideration of the appropriate dosage when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes. For example, it may inhibit enzymes involved in the breakdown of specific metabolites, leading to an accumulation of these metabolites in the cell. Understanding the metabolic pathways associated with this compound is essential for elucidating its overall biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within different tissues can influence its overall efficacy and toxicity. Studies have shown that this compound tends to accumulate in specific tissues, which may enhance its therapeutic potential or contribute to its adverse effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution. Understanding the factors that influence the subcellular localization of this compound is crucial for elucidating its mechanism of action .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoromethylation reagents, oxidizing agents, and reducing agents. Conditions such as high temperatures, specific catalysts, and solvents are often employed to facilitate these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolo[3,2-b]pyridine compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine
  • Fluorinated quinolines

Uniqueness

5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its fused pyridine-pyrrole structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the trifluoromethyl group enhances the compound’s stability and reactivity, making it more effective in various applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHDABSKCYWHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659723
Record name 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-94-6
Record name 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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